1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine
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Description
“1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine” is a compound with the molecular formula C9H12FN3O2S . It’s a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized from preformed pyrrolidine rings . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a fluoropyridinylsulfonyl group, and an amine group . The molecule has a complexity of 343, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include an exact mass of 245.06342597, a topological polar surface area of 84.7, and a heavy atom count of 16 . The compound is canonicalized, and its XLogP3-AA is 0.4 .Future Directions
The future directions for “1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The development of new pyrrolidine compounds with different biological profiles could be a promising area of research .
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O2S/c10-7-4-8(6-12-5-7)16(14,15)13-3-1-2-9(13)11/h4-6,9H,1-3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLRXNHIEUHYFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CC(=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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